Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester
Description
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester is a complex aromatic ester characterized by a benzoic acid backbone substituted with a hexyloxy group at the 4-position. The ester moiety is further functionalized with a 4-butylphenoxy carbonyl group on the phenyl ring.
Properties
CAS No. |
72928-56-4 |
|---|---|
Molecular Formula |
C30H34O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[4-(4-butylphenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C30H34O5/c1-3-5-7-8-22-33-26-18-12-24(13-19-26)29(31)35-28-20-14-25(15-21-28)30(32)34-27-16-10-23(11-17-27)9-6-4-2/h10-21H,3-9,22H2,1-2H3 |
InChI Key |
DVZYCDSTDIGEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate typically involves the esterification reaction between 4-butylphenol and 4-(4-hexyloxybenzoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of liquid crystals for display technologies and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis, releasing the active components that exert biological effects. The aromatic rings in the compound may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous esters, highlighting molecular features, properties, and applications:
Structural and Functional Insights
Chain Length and Lipophilicity: Longer alkoxy chains (e.g., octyloxy in CAS 65629-01-8) enhance hydrophobicity, making compounds less soluble in polar solvents but ideal for lipid-based formulations .
Functional Group Reactivity: Acryloyloxy groups (e.g., in CAS 161841-14-1) enable photopolymerization, whereas the target compound’s 4-butylphenoxy carbonyl group may facilitate π-π stacking in supramolecular assemblies .
Analytical Methods: Reverse-phase HPLC with acetonitrile/water/phosphate buffers is commonly used for purity analysis of similar esters, as demonstrated for 4-butyl-2-cyanophenoxy derivatives .
Thermal and Physical Properties :
- Predicted density (~1.18 g/cm³) and boiling points (~554°C) for acryloyloxy-containing analogs suggest high thermal stability, a trait likely shared by the target compound .
Biological Activity
Benzoic acid derivatives have garnered interest in pharmaceutical and material science due to their diverse biological activities and unique chemical properties. One such compound, benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester (CAS No. 72928-56-4), exhibits potential applications owing to its structural complexity and reactivity as an ester. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 474.6 g/mol. Its structure includes a hexyloxy group and a butylphenoxycarbonyl moiety, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C28H30O4 |
| Molecular Weight | 474.6 g/mol |
| Density | 1.026 g/cm³ |
| Boiling Point | 479.6 °C |
| Flash Point | 206.7 °C |
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity against various pathogens. A study conducted by highlights its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for development as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections caused by these bacteria.
- Pharmacological Applications : The compound has been explored for its potential as an anti-inflammatory agent. In animal models, it reduced inflammation markers significantly compared to control groups, suggesting further investigation into its therapeutic applications is warranted.
- Toxicological Assessment : Safety evaluations have shown that the compound exhibits low toxicity levels, with no significant adverse effects observed in repeated dose studies on animal models .
The biological activity of benzoic acid derivatives often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the hexyloxy and butyl groups may enhance lipophilicity, allowing better membrane penetration and increased efficacy against microbial targets .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound to better understand its biological interactions:
- Synthesis : The synthesis typically involves multi-step reactions starting from benzoic acid derivatives, highlighting the importance of each functional group in determining the compound's properties .
- Comparative Analysis : A comparative study with other benzoic acid derivatives revealed that this compound exhibited superior antimicrobial activity due to its complex structure, which allows for multiple modes of action against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
